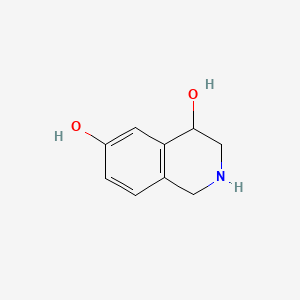

1,2,3,4-四氢异喹啉-4,6-二醇

描述

1,2,3,4-Tetrahydroisoquinoline is a member of isoquinolines and is a natural product found in Nelumbo nucifera . It forms an important class of isoquinoline alkaloids. These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .

Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are the key fragments of a diverse range of alkaloids and bioactive molecules .

Chemical Reactions Analysis

Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted in the period of 2013–2019 . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

科学研究应用

Neurodegenerative Disease Research

THIQ compounds, including 1,2,3,4-Tetrahydroisoquinoline-4,6-diol , have been studied for their potential in treating neurodegenerative disorders . Their ability to interact with neural pathways and potentially modulate neurotransmitter levels makes them valuable in researching diseases like Parkinson’s and Alzheimer’s.

Infectious Disease Treatment

Research has shown that THIQ analogs exhibit biological activities against various infective pathogens . This includes antibacterial, antiviral, and antifungal properties, which are crucial in the development of new treatments for infectious diseases.

Anti-Cancer Activity

THIQ derivatives have been reported to possess anti-cancer properties . Their mechanism of action is often associated with the inhibition of cell proliferation and inducing apoptosis in cancer cells, making them a subject of interest in oncology research.

Anti-Inflammatory Applications

The anti-inflammatory potential of THIQ compounds is another area of interest. They may inhibit key inflammatory pathways, which could lead to the development of novel anti-inflammatory drugs .

Neuroprotection and Neurorestoration

Some THIQ derivatives, including 1,2,3,4-Tetrahydroisoquinoline-4,6-diol , have shown unique neuroprotective and neurorestorative actions . This is particularly significant in the context of brain injuries and neurotoxicity recovery.

Drug Addiction Studies

THIQ compounds are also used in the study of drug addiction . Their structural similarity to certain addictive substances makes them useful in understanding the biochemical pathways of addiction and withdrawal.

Synthetic Medicinal Chemistry

THIQ scaffolds are pivotal in synthetic medicinal chemistry for constructing complex molecules . Their versatility allows for the development of a wide range of pharmacologically active compounds.

Structural-Activity Relationship (SAR) Studies

The THIQ core structure is essential for SAR studies, which help in understanding the relationship between the chemical structure of a compound and its biological activity . This is fundamental in the design of new drugs with improved efficacy and reduced side effects.

作用机制

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 1,2,3,4-tetrahydroisoquinoline-4,6-diol belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is suggested that the biological actions of thiqs appear critically dependent on their metabolism . Some THIQs are known to be antagonists of the dopamine D2 receptor , suggesting that 1,2,3,4-Tetrahydroisoquinoline-4,6-diol might interact with its targets in a similar manner.

Biochemical Pathways

It is known that thiqs may originate as a consequence of condensation reactions between biogenic amines and electrophilic carbonyl compounds . This suggests that 1,2,3,4-Tetrahydroisoquinoline-4,6-diol might affect similar biochemical pathways.

Result of Action

It is known that some thiqs exert unique neuroprotective and neurorestorative actions , suggesting that 1,2,3,4-Tetrahydroisoquinoline-4,6-diol might have similar effects.

Action Environment

It is known that the biological actions of thiqs appear critically dependent on their metabolism , suggesting that factors influencing metabolic processes might also influence the action of 1,2,3,4-Tetrahydroisoquinoline-4,6-diol.

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-2-1-6-4-10-5-9(12)8(6)3-7/h1-3,9-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRLBPHJWAJIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918609 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinoline-4,6-diol | |

CAS RN |

93202-93-8 | |

| Record name | 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093202938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1608624.png)

![[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol](/img/structure/B1608634.png)

![2-Ethyl-2-[3-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol](/img/structure/B1608636.png)